Deoxyfructosylglutamine
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Overview
Description
Mechanism of Action
Mode of Action
Santhopine interacts with its bacterial targets by serving as a source of energy, carbon, and nitrogen . This interaction enables the bacteria to colonize tobacco roots . The bacteria have genomic features, including genes for santhopine catabolism, that are associated with this ability .
Biochemical Pathways
It is known that santhopine biosynthesis is induced in crown gall tumors and hairy roots upon infection by pathogenic rhizobium strains . This suggests that santhopine may play a role in the assembly of root microbiota .
Result of Action
The result of santhopine’s action is the colonization of tobacco roots by Arthrobacter bacteria . This colonization is associated with the ability of these bacteria to metabolize santhopine .
Action Environment
The action of santhopine is influenced by environmental factors. For instance, the presence of tobacco-specific plant specialized metabolites, such as santhopine, partially mediates the enrichment of Arthrobacter bacteria in the tobacco endosphere . This suggests that the compound’s action, efficacy, and stability may be influenced by the specific environmental conditions within the tobacco endosphere.
Biochemical Analysis
Biochemical Properties
The role of Deoxyfructosylglutamine in biochemical reactions is not yet fully understood. It is known that it interacts with various enzymes, proteins, and other biomolecules. For instance, it may be involved in reactions catalyzed by glucoamylases, a group of enzymes involved in starch hydrolysis
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound remain to be fully elucidated.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Preliminary studies suggest that the effects of this compound may change over time, potentially involving changes in the product’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
Preliminary studies suggest that the effects of this compound may vary with dosage, potentially involving threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
This compound is believed to be involved in various metabolic pathways. It may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in remain to be fully elucidated.
Transport and Distribution
It is believed to interact with various transporters or binding proteins, potentially affecting its localization or accumulation
Subcellular Localization
It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles . The specific subcellular localization of this compound remains to be fully elucidated.
Preparation Methods
Synthetic Routes and Reaction Conditions
Deoxyfructosylglutamine can be synthesized through the Maillard reaction, where a reducing sugar such as glucose reacts with an amino acid like glutamine . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the Amadori product. The specific reaction conditions, such as temperature and pH, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods to enhance the efficiency and selectivity of the reaction. Enzymes such as fructosamine 3-kinase can be used to catalyze the formation of this compound from its precursors . This approach can be advantageous in terms of scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Deoxyfructosylglutamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound back to its original amino acid and sugar components.
Substitution: This reaction involves the replacement of functional groups within the molecule, potentially altering its properties and reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of AGEs, while reduction can yield the original amino acid and sugar components .
Scientific Research Applications
Deoxyfructosylglutamine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Fructosamine: Another Amadori product formed from glucose and an amino acid.
Deoxyfructosyllysine: Similar to deoxyfructosylglutamine but formed from lysine instead of glutamine.
Glucosylamine: Formed from glucose and ammonia, representing a simpler structure compared to this compound.
Uniqueness
This compound is unique due to its specific formation from glutamine and its role in the Maillard reaction. Its structure and reactivity make it a valuable compound for studying the formation and degradation of AGEs, as well as for exploring potential therapeutic interventions for AGE-related diseases .
Properties
IUPAC Name |
(2S)-5-amino-5-oxo-2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O8/c12-7(15)2-1-5(10(18)19)13-4-11(20)9(17)8(16)6(14)3-21-11/h5-6,8-9,13-14,16-17,20H,1-4H2,(H2,12,15)(H,18,19)/t5-,6+,8+,9-,11+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIATPDKUZZXAT-VISRLPHGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CNC(CCC(=O)N)C(=O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@](O1)(CN[C@@H](CCC(=O)N)C(=O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.